Sodium 2'-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate
Description
Sodium 2'-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate is a complex azo dye characterized by its bibenzothiazole backbone, dual azo linkages, and a sulphonate group. The sulphonate group enhances water solubility, a critical feature for industrial processing . Synthesis likely involves multi-step coupling reactions, akin to methods described for related triazole and sulphonate derivatives, including nucleophilic substitutions and tautomeric stabilization .
Properties
CAS No. |
85188-17-6 |
|---|---|
Molecular Formula |
C33H21N6NaO5S3 |
Molecular Weight |
700.7 g/mol |
IUPAC Name |
sodium;2-[2-[4-[(2,4-dihydroxy-5-phenyldiazenylphenyl)diazenyl]phenyl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C33H22N6O5S3.Na/c1-18-7-13-24-30(31(18)47(42,43)44)46-33(35-24)20-10-14-23-29(15-20)45-32(34-23)19-8-11-22(12-9-19)37-39-26-16-25(27(40)17-28(26)41)38-36-21-5-3-2-4-6-21;/h2-17,40-41H,1H3,(H,42,43,44);/q;+1/p-1 |
InChI Key |
YGLGUUMAMNNUST-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC=C(C=C5)N=NC6=C(C=C(C(=C6)N=NC7=CC=CC=C7)O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The synthesis of SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dihydroxy-5-(phenylazo)aniline, followed by coupling with 4-aminobenzene-1-sulfonic acid. The final product is obtained after several purification steps to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can lead to the cleavage of azo bonds, resulting in the formation of amines.
Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups on the aromatic rings.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
SODIUM 2’-[4-[[2,4-DIHYDROXY-5-(PHENYLAZO)PHENYL]AZO]PHENYL]-6-METHYL[2,6’-BIBENZOTHIAZOLE]-7-SULFONATE has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, which gives it its characteristic color. The molecular targets and pathways involved include interactions with various substrates in chemical reactions, leading to the formation of colored complexes. Its sulfonate group enhances its solubility in water, making it suitable for various aqueous applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
Target Compound :
- Bibenzothiazole core : Enhances planar rigidity and electronic conjugation.
- Dual azo groups : Extend π-conjugation, shifting absorption spectra to longer wavelengths.
- Sulphonate group : Improves hydrophilicity; positioned at the 7-position of the benzothiazole ring.
Analogous Compounds :
- Benzimidazole sulphonates (e.g., Compounds 6e, 6f in ) : Replace benzothiazole with benzimidazole, altering electron density and metal-binding capacity. Methoxy and methylpyridinyl groups in 6e/6f increase steric bulk, reducing aqueous solubility compared to the target compound .
- Simple sodium sulphonates (e.g., Sodium 5-[(2,4-dinitrophenyl)amino]-2-(phenylamino)benzenesulfonate, ): Lack conjugated heterocyclic cores, resulting in shorter absorption wavelengths and lower thermal stability .
Physical and Chemical Properties
Table 1: Key Property Comparison
Spectroscopic Features
- IR Spectroscopy : The target compound lacks C=O stretches (~1660 cm⁻¹), distinguishing it from hydrazinecarbothioamide precursors in . Instead, C=S vibrations (~1250 cm⁻¹) and sulphonate S-O stretches (~1050 cm⁻¹) dominate .
- NMR : The bibenzothiazole protons exhibit deshielding (δ 7.5–8.5 ppm), contrasting with benzimidazole analogues (δ 6.5–7.5 ppm) .
Reactivity and Stability
- Azo Group Reduction: The target’s azo bonds may undergo reductive cleavage in acidic environments, akin to other azo dyes. However, the bibenzothiazole core stabilizes the structure compared to non-heterocyclic analogues .
- pH Sensitivity : The dihydroxy groups on the phenylazo moiety may chelate metal ions, a property absent in methoxy-substituted benzimidazoles .
Biological Activity
Sodium 2'-(4-((2,4-dihydroxy-5-(phenylazo)phenyl)azo)phenyl)-6-methyl(2,6'-bibenzothiazole)-7-sulphonate is a complex azo compound recognized for its vibrant coloration and potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and case studies.
- Molecular Formula : C22H18N4NaO5S
- Molecular Weight : 700.7 g/mol
- Structural Features : The compound contains azo and sulfonate moieties, contributing to its chemical reactivity and stability in various applications.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In studies evaluating its efficacy against various bacterial strains, the following results were observed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.25 × 10⁻² mg/mL |
| Bacillus licheniformis | 3.125 × 10⁻² mg/mL |
| Enterobacter cloacae | 1.25 × 10⁻¹ mg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against Gram-negative bacteria .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. The results indicate that it exhibits potent antifungal activity against several fungal strains:
| Fungal Strain | Percentage Inhibition (%) |
|---|---|
| Candida albicans | 171% (compared to nystatin at 100%) |
| Botrytis fabae | MIC of 6.25 μg/mL |
The enhanced activity compared to standard antifungal agents like nystatin highlights the compound's potential in treating fungal infections .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits promising anticancer properties:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- Results :
- Induced apoptosis in MCF-7 cells with an IC50 value of approximately 5.7 μM.
- Selectivity index significantly higher than conventional chemotherapeutics like doxorubicin.
These results suggest that the compound not only inhibits cancer cell proliferation but also selectively targets malignant cells while sparing normal cells .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on various azo compounds, including this compound, demonstrated its broad-spectrum antimicrobial activity. The compound showed superior inhibition against both Gram-positive and Gram-negative bacteria compared to other tested compounds . -
Case Study on Anticancer Mechanism :
Another research project focused on the mechanism of action of this compound in MCF-7 cells revealed that it induces cell cycle arrest at the G1/S checkpoint and promotes apoptosis through caspase activation .
Q & A
Q. Optimization Considerations :
- Adjust molar ratios (e.g., 1:1.2 for aldehyde:aminothiophenol) to minimize byproducts .
- Monitor reaction progress via TLC or HPLC to identify optimal reflux duration.
How can structural discrepancies in spectroscopic data (e.g., NMR, IR) be resolved during characterization?
Advanced Research Focus
Discrepancies often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:
Comparative analysis : Cross-reference experimental -/-NMR shifts with analogous benzothiazole derivatives (e.g., 2-phenylbenzothiazole: δ~8.15 ppm for H4, δ~167 ppm for C2) .
Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency. For example, benzothiazole protons in DMSO-d₆ exhibit upfield shifts due to hydrogen bonding .
2D-NMR techniques : Employ COSY and HSQC to resolve overlapping signals in aromatic regions.
Q. Example Data Contradiction :
- Azo-group protons may show unexpected splitting due to restricted rotation; variable-temperature NMR can confirm dynamic effects .
What methodologies are recommended for analyzing the compound’s photophysical properties and azo-chromophore stability?
Q. Advanced Research Focus
UV-Vis spectroscopy : Measure λmax in polar solvents (e.g., DMF/H₂O) to assess conjugation and solvatochromism. Azo compounds typically absorb at 450–550 nm .
pH-dependent studies : Monitor spectral shifts under acidic/basic conditions to evaluate protonation effects on the dihydroxy and sulfonate groups.
Lightfastness testing : Expose the compound to UV irradiation (λ = 365 nm) and track absorbance decay to quantify photodegradation kinetics.
Q. Data Interpretation :
- A bathochromic shift under alkaline conditions suggests deprotonation of phenolic -OH groups, enhancing π-conjugation .
How can researchers design biological activity assays to evaluate this compound’s potential as a DNA intercalator or kinase inhibitor?
Q. Advanced Research Focus
DNA-binding assays :
- UV-Vis titration : Monitor hypochromicity and redshift upon adding calf thymus DNA. Calculate binding constants (Kb) via Benesi-Hildebrand plots .
- Ethidium bromide displacement : Use fluorescence quenching to confirm intercalation.
Kinase inhibition screening :
Q. Biological Data Considerations :
- Correlate IC50 values with structural features (e.g., sulfonate group enhances solubility but may reduce membrane permeability) .
What purification techniques are most effective for isolating the target compound from reaction byproducts?
Q. Basic Research Focus
Recrystallization : Use ethanol/water mixtures (e.g., 70:30 v/v) to exploit solubility differences. Yield improvements (e.g., 65% → 85%) are achievable via gradient cooling .
Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for azobenzene-containing intermediates. Monitor fractions via UV-vis at 254 nm .
Membrane filtration : Remove inorganic salts (e.g., NaCl) using tangential flow filtration with a 1 kDa cutoff membrane.
Q. Advanced Tip :
- High-performance countercurrent chromatography (HPCCC) can separate isomers with minimal solvent use .
How can computational methods (DFT, MD) predict the compound’s reactivity and stability in aqueous environments?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
